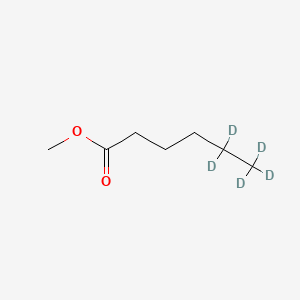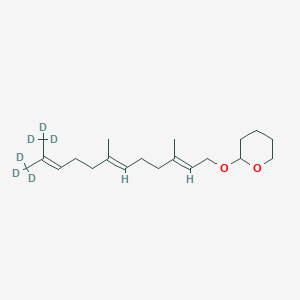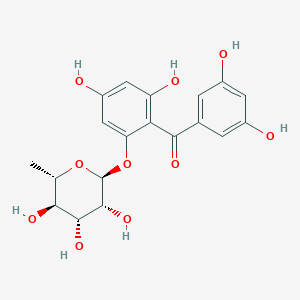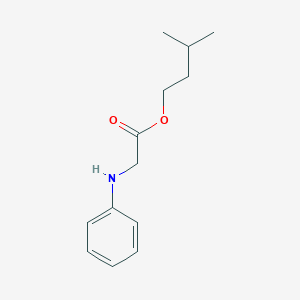
rac-Lipoic Acid Monosulfoxide (Mixture of Regioisomers and Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Lipoic Acid Monosulfoxide (Mixture of Regioisomers and Diastereomers) is a derivative of α-lipoic acid, a naturally occurring compound known for its antioxidant properties. This compound contains a sulfoxide group, which introduces additional chemical reactivity and potential biological activity. It is a mixture of regioisomers and diastereomers, meaning it has different structural forms that vary in the position of the sulfoxide group and the spatial arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-Lipoic Acid Monosulfoxide typically involves the oxidation of α-lipoic acid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the sulfoxide group. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired mixture of regioisomers and diastereomers .
Industrial Production Methods
Industrial production of rac-Lipoic Acid Monosulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are meticulously controlled to ensure consistency and yield. Purification steps, such as crystallization or chromatography, are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
rac-Lipoic Acid Monosulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfoxides or sulfides
Applications De Recherche Scientifique
rac-Lipoic Acid Monosulfoxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study sulfoxide chemistry.
Biology: Investigated for its potential antioxidant properties and its role in cellular redox reactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of rac-Lipoic Acid Monosulfoxide involves its ability to modulate redox reactions within cells. The sulfoxide group can undergo reversible oxidation and reduction, allowing it to participate in redox cycling. This property enables it to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, it can interact with various molecular targets, including enzymes involved in redox regulation and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Lipoic Acid: The parent compound, known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of α-lipoic acid, also an antioxidant.
Sulfones and Sulfides: Other sulfur-containing compounds with varying oxidation states.
Uniqueness
rac-Lipoic Acid Monosulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activity. Its mixture of regioisomers and diastereomers adds complexity to its behavior and interactions, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H14O3S2 |
|---|---|
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
5-(2-oxodithiolan-3-yl)pentanoic acid |
InChI |
InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-12-13(7)11/h7H,1-6H2,(H,9,10) |
Clé InChI |
NTBXHTYZOVLARS-UHFFFAOYSA-N |
SMILES canonique |
C1CSS(=O)C1CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)

![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)

![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)


![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)

![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)


